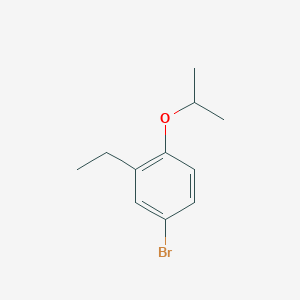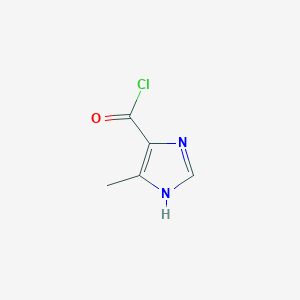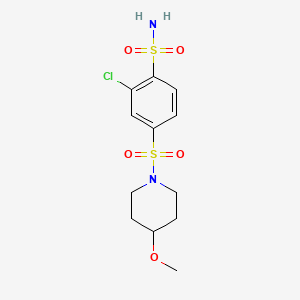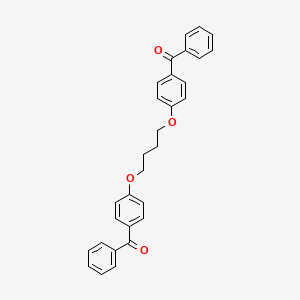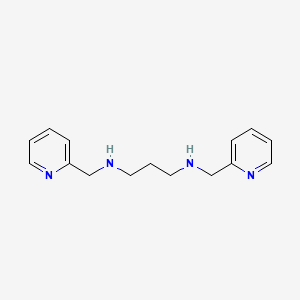
N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is a compound that features two pyridyl groups attached to a 1,3-diaminopropane backbone. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of pyridyl groups enhances its ability to coordinate with metal ions, making it useful in the synthesis of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane typically involves the reaction of 2-pyridylmethyl chloride with 1,3-diaminopropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N,N’-bis(pyridin-2-ylmethyl)benzene-1,3-diamine: Contains a benzene ring instead of a propane backbone.
Uniqueness
N,N’-bis(pyrid-2-ylmethyl)-1,3-diamino-propane is unique due to its specific combination of pyridyl groups and a 1,3-diaminopropane backbone. This structure provides a balance of flexibility and rigidity, making it suitable for forming stable metal complexes with a variety of metal ions .
Properties
CAS No. |
57964-16-6 |
|---|---|
Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4/c1-3-10-18-14(6-1)12-16-8-5-9-17-13-15-7-2-4-11-19-15/h1-4,6-7,10-11,16-17H,5,8-9,12-13H2 |
InChI Key |
PCGZVYYSFSXWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


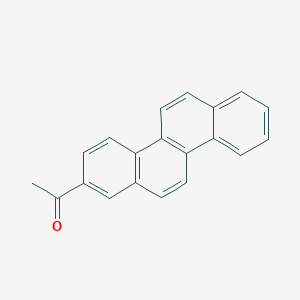

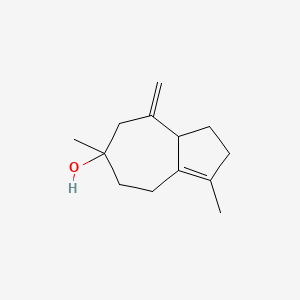
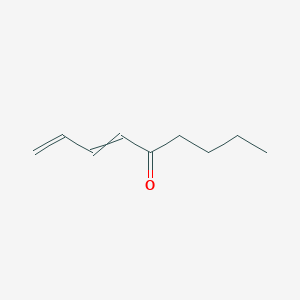
![(2-Fluoro-5-nitrophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B8556157.png)
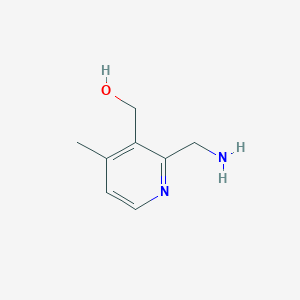
![5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B8556165.png)
![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)
![4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8556192.png)
![5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8556211.png)
